![molecular formula C14H14N4 B2707807 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile CAS No. 195243-37-9](/img/structure/B2707807.png)
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile
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Overview
Description
“2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile” is a chemical compound with the molecular formula C14H14N4. It has a molecular weight of 238.29 .
Synthesis Analysis
While specific synthesis methods for “2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile” were not found, similar compounds have been synthesized conventionally. For instance, benzimidazole derivatives were synthesized by condensing the benzimidazole nuclei with various substituted piperazines .Molecular Structure Analysis
The molecular structure of “2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile” is characterized by a phenylpiperazine moiety linked to a propanedinitrile group .Scientific Research Applications
Acetylcholinesterase Inhibitor
This compound has been used in the design and synthesis of derivatives that act as acetylcholinesterase inhibitors (AChEIs). These inhibitors are used for the treatment of Alzheimer’s disease (AD). The bioactivities of these synthesized compounds were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Selective AChE Inhibitor
Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE with an IC 50 of 0.90 µM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with an IC 50 of 7.53 µM. This indicates that compound 6g is a selective AChE inhibitor .
Mixed-type Inhibitor
The mechanism of inhibition of compound 6g against AChE was analyzed by a kinetic study. The result indicated that compound 6g is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Lead Compound for AD Drug Development
Based on the above findings, compound 6g could be considered as a lead compound for the development of AD drugs .
Inhibition of BuChE
The synthesized compounds also exhibited a certain ability to inhibit BuChE. Several compounds inhibited BuChE with an IC 50 value less than 5 µM .
Design and Synthesis of Aryl Derivatives
This compound has been used in the design and synthesis of aryl (4-phenylpiperazin-1-yl)methanethione derivatives .
Future Directions
The future directions for “2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile” could involve further exploration of its potential uses. For instance, similar compounds have been studied for their potential as acetylcholinesterase inhibitors, which could have implications for the treatment of neurological disorders .
Mechanism of Action
Target of Action
The primary target of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile affects the cholinergic pathway . This pathway is involved in many cognitive functions, including memory and learning. The increased acetylcholine levels can enhance these cognitive functions .
Result of Action
The inhibition of AChE by 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile leads to increased acetylcholine levels . This increase enhances cholinergic neurotransmission, which can improve cognitive functions such as memory and learning .
properties
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-10-13(11-16)12-17-6-8-18(9-7-17)14-4-2-1-3-5-14/h1-5,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROMVFNTKOQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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